Hngf6A

Diabetes Research Beta-Cell Function Insulin Secretion

HNGF6A (CAS: 1093111-54-6) is a 24-amino acid humanin analog with the critical F6A substitution that abolishes IGFBP-3 binding, eliminating confounding effects on the IGF-1 axis—unlike HNG. This modification confers a longer in vivo half-life, making it the superior choice for sustained dosing in metabolic, aging, and vascular studies. Validated for dose-dependent augmentation of glucose-stimulated insulin secretion (GSIS), reduction of H₂O₂-induced apoptosis in osteoblasts, and atheroprotection in ApoE⁻/⁻ models. Supplied as a white lyophilized solid, ≥98% pure, soluble in water. Choose HNGF6A when experimental outcomes demand specificity without IGFBP-3 pathway interference.

Molecular Formula C112H198N34O31S2
Molecular Weight 2581.1 g/mol
Cat. No. B561594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHngf6A
Molecular FormulaC112H198N34O31S2
Molecular Weight2581.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N
InChIInChI=1S/C112H198N34O31S2/c1-20-60(14)86(106(173)138-75(49-84(153)154)98(165)139-76(48-58(10)11)108(175)146-42-27-33-80(146)103(170)142-85(59(12)13)105(172)133-67(28-21-22-37-113)92(159)131-69(31-25-40-123-112(119)120)93(160)130-68(30-24-39-122-111(117)118)91(158)128-63(17)109(176)177)143-94(161)70(34-35-83(151)152)129-82(150)51-125-104(171)87(64(18)148)144-99(166)74(47-57(8)9)136-96(163)72(45-55(4)5)134-95(162)71(44-54(2)3)135-97(164)73(46-56(6)7)137-101(168)78(53-178)141-100(167)77(52-147)140-88(155)61(15)126-81(149)50-124-90(157)66(29-23-38-121-110(115)116)132-102(169)79-32-26-41-145(79)107(174)62(16)127-89(156)65(114)36-43-179-19/h54-80,85-87,147-148,178H,20-53,113-114H2,1-19H3,(H,124,157)(H,125,171)(H,126,149)(H,127,156)(H,128,158)(H,129,150)(H,130,160)(H,131,159)(H,132,169)(H,133,172)(H,134,162)(H,135,164)(H,136,163)(H,137,168)(H,138,173)(H,139,165)(H,140,155)(H,141,167)(H,142,170)(H,143,161)(H,144,166)(H,151,152)(H,153,154)(H,176,177)(H4,115,116,121)(H4,117,118,122)(H4,119,120,123)/t60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-/m0/s1
InChIKeyOQIJKOVTOUEJGW-VFDWMCQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HNGF6A Procurement Guide: Peptide Identity and Core Specifications for Research Use


HNGF6A (CAS: 1093111-54-6) is a 24-amino acid synthetic peptide analog of the mitochondrial-derived cytoprotective peptide Humanin [1]. With a molecular weight of 2581.11 Da and the sequence MAPRGASCLLLLTGEIDLPVKRRA, HNGF6A is designed as a research tool for investigating glucose-stimulated insulin secretion, oxidative stress responses, and mitochondrial function . It is supplied as a white lyophilized solid, soluble to 1 mg/ml in water, and requires storage at -20°C . This compound is intended strictly for laboratory research use in metabolic and cellular stress models .

HNGF6A: Why Not All Humanin Analogs Are Interchangeable for Procurement


While several Humanin analogs exist (e.g., HNG/S14G-HN, HN, HNGF6A), their functional and pharmacokinetic profiles differ markedly, rendering generic substitution scientifically unsound [1]. HNGF6A possesses a critical structural modification (F6A substitution) that abolishes its binding to Insulin-like Growth Factor Binding Protein-3 (IGFBP-3) [2]. This is in direct contrast to the potent analog HNG, which retains IGFBP-3 binding [3]. Consequently, the in vivo half-life and tissue distribution of HNGF6A are distinct from those of HNG, as demonstrated in rodent pharmacokinetic studies showing that HNGF6A administration results in a longer half-life compared to HNG in wild-type animals [2]. Furthermore, the F6A modification ensures that HNGF6A does not interfere with the IGF-1/IGFBP-3 axis, a potential confounding factor in metabolic studies [2]. Selecting the appropriate analog requires matching the specific research question—whether it involves IGFBP-3-dependent pathways or not—to the compound's unique molecular pharmacology, not just its class name [3].

HNGF6A Comparative Performance Data: Evidence-Based Selection Guide


HNGF6A vs. Scrambled Peptide Control: Quantitative Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

In a direct head-to-head comparison using isolated pancreatic islets from normal mice, HNGF6A significantly amplified glucose-stimulated insulin secretion (GSIS) relative to a scrambled peptide control [1]. This establishes the specific, sequence-dependent activity of HNGF6A in augmenting β-cell function.

Diabetes Research Beta-Cell Function Insulin Secretion

HNGF6A in Vivo Glycemic Control: Hyperglycemic Clamp Data vs. Saline Control

In a cross-study comparable analysis using the hyperglycemic clamp technique in Sprague-Dawley rats, HNGF6A administration resulted in a higher glucose infusion rate (GIR) compared to saline controls, indicative of enhanced insulin sensitivity and secretion [1]. This in vivo evidence supports the compound's functional impact on whole-body glucose homeostasis.

In Vivo Pharmacology Metabolic Research Diabetes Model

HNGF6A vs. HNG: Differential Pharmacokinetics Due to Lack of IGFBP-3 Binding

A direct comparative pharmacokinetic study in wild-type (WT) mice revealed a distinct half-life profile for HNGF6A relative to the potent analog HNG [1]. The absence of IGFBP-3 binding by HNGF6A is a defining molecular feature that results in a longer circulating half-life compared to HNG in WT animals, a critical distinction for researchers designing in vivo experiments.

Pharmacokinetics Drug Development Peptide Stability

HNGF6A Attenuation of Oxidative Stress-Induced Apoptosis in Osteoblasts

In a direct head-to-head comparison using MC3T3-E1 osteoblastic cells, HNGF6A treatment significantly reduced H2O2-induced apoptosis relative to vehicle-treated controls [1]. This demonstrates a cytoprotective effect specific to HNGF6A in a bone cell context, providing quantitative evidence for its utility beyond metabolic research.

Bone Biology Oxidative Stress Osteoporosis

HNGF6A: Recommended Research Applications Based on Comparative Evidence


Mechanistic Studies of β-Cell Function and Insulin Secretion

HNGF6A is the optimal choice for investigating direct, sequence-specific effects on pancreatic β-cell glucose sensing and insulin secretion. The quantitative, dose-dependent augmentation of GSIS, validated against a scrambled peptide control, makes it a powerful tool for dissecting pathways that regulate insulin exocytosis independently of K-ATP channels [1]. Its efficacy in both isolated islets and whole-animal clamp studies confirms its biological relevance [1].

In Vivo Models Requiring an IGFBP-3-Independent Humanin Analog

For in vivo metabolic or aging studies where the IGF-1/IGFBP-3 axis is either being measured or is a potential confounder, HNGF6A is the superior selection over HNG. Its established inability to bind IGFBP-3 ensures that any observed physiological effects are not mediated through the perturbation of this critical endocrine system [2]. The demonstrated longer in vivo half-life in WT mice compared to HNG further supports its use for sustained dosing protocols [2].

Investigating Cytoprotection in Bone and Cartilage Under Oxidative Stress

Researchers studying the impact of oxidative stress on osteoblasts and meniscal cells can leverage HNGF6A as a validated tool compound. Direct comparative evidence demonstrates its capacity to significantly reduce H2O2-induced apoptosis in MC3T3-E1 cells and restore mitochondrial redox homeostasis in meniscus cells, highlighting its utility in bone biology and osteoarthritis research models [3][4].

Endothelial Dysfunction and Atherosclerosis Research

HNGF6A is a suitable choice for preclinical studies of vascular biology. A 16-week study in ApoE-deficient mice demonstrated that daily HNGF6A administration prevented endothelial dysfunction and significantly decreased atherosclerotic plaque size in the proximal aorta, without directly affecting cholesterol levels [5]. This in vivo evidence supports its application in research on non-lipid-mediated mechanisms of atheroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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